molecular formula C14H9N5S2 B10867176 3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10867176
M. Wt: 311.4 g/mol
InChI Key: HUFDTJCYHZRQQN-AATRIKPKSA-N
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Description

3-(3-Pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines pyridine, thiophene, triazole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative to form the triazole ring.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the vinyl group or the nitrogen-containing rings using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research is ongoing into its potential as an anticancer agent. The compound’s ability to interfere with cellular processes and its relatively low toxicity make it a promising candidate for further study.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or photonic properties. Its heterocyclic structure provides stability and versatility, making it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cellular pathways, it can modulate signal transduction by interacting with receptors or other proteins involved in the pathway.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the vinyl and thiophene groups, making it less versatile in terms of chemical reactivity and biological activity.

    6-[2-(2-Thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the pyridine ring, which may reduce its ability to interact with certain biological targets.

Uniqueness

The presence of both pyridine and thiophene rings, along with the vinyl group, gives 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unique electronic properties and a higher degree of reactivity. This makes it more versatile for various applications in chemistry, biology, and industry.

This detailed overview provides a comprehensive understanding of 3-(3-pyridyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H9N5S2

Molecular Weight

311.4 g/mol

IUPAC Name

3-pyridin-3-yl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9N5S2/c1-3-10(9-15-7-1)13-16-17-14-19(13)18-12(21-14)6-5-11-4-2-8-20-11/h1-9H/b6-5+

InChI Key

HUFDTJCYHZRQQN-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4

Origin of Product

United States

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